molecular formula C17H18O4 B312829 Ethyl 3-(benzyloxy)-5-methoxybenzoate

Ethyl 3-(benzyloxy)-5-methoxybenzoate

Cat. No.: B312829
M. Wt: 286.32 g/mol
InChI Key: CYNNCPCHWXNANB-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-5-methoxybenzoate (C₁₇H₁₈O₄, MW 298.32) is an aromatic ester featuring a benzyloxy group at position 3 and a methoxy group at position 5 of the benzoate backbone. This compound is synthesized via a multi-step process involving hydrolysis, chlorination, and coupling reactions. For example, mthis compound undergoes saponification with NaOH in ethanol/water, followed by thionyl chloride treatment to form an acyl chloride intermediate, which is subsequently coupled with other reagents in tetrahydrofuran (THF) .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 3-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-15(19-2)11-16(10-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

CYNNCPCHWXNANB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between Ethyl 3-(benzyloxy)-5-methoxybenzoate and selected analogs.

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
This compound 3-benzyloxy, 5-methoxy C₁₇H₁₈O₄ 298.32 High lipophilicity (benzyloxy group)
Mthis compound 3-benzyloxy, 5-methoxy C₁₆H₁₆O₄ 284.29 Lower volatility (methyl ester)
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester 4-(3-nitrobenzyloxy) C₁₅H₁₃NO₅ 299.27 Electron-withdrawing nitro group
Ethyl 2-methoxybenzoate 2-methoxy C₁₀H₁₂O₃ 180.20 Soluble in ethanol; IR/MS/NMR data available
Ethyl 3-hydroxy-5-methylbenzoate 3-hydroxy, 5-methyl C₁₀H₁₂O₃ 180.20 Higher acidity (hydroxyl group)

Key Observations :

  • Substituent Effects: The benzyloxy group in this compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy).
  • Ester Group Influence : Ethyl esters generally exhibit higher hydrophobicity and slower hydrolysis rates compared to methyl esters due to longer alkyl chains .

Key Observations :

  • Base-Mediated Reactions: The use of NaOH in ethanol/water () and K₂CO₃ in DMF () highlights the preference for basic conditions in nucleophilic substitution reactions for benzyloxy group installation.
  • Solvent Effects : Polar aprotic solvents like DMF facilitate high-yield coupling reactions for nitro-substituted analogs , while THF is employed for ethyl ester formation .

Reactivity and Functional Group Compatibility

  • Hydrolysis Sensitivity : this compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, similar to Ethyl 2-methoxybenzoate .
  • Acid vs. Ester Derivatives : 3-Ethoxy-5-methoxybenzoic acid (), a carboxylic acid analog, exhibits distinct reactivity, such as participation in salt formation or condensation reactions, unlike its ester counterparts .

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